(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic Acid

説明

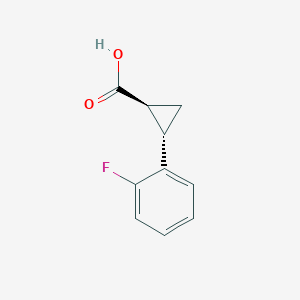

(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a fluorophenyl group and a carboxylic acid group

準備方法

Synthetic Routes and Reaction Conditions

-

Cyclopropanation Reaction: : One common method to synthesize (1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid involves the cyclopropanation of alkenes. This can be achieved using diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature, and can be highly stereoselective.

生物活性

(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid, with the CAS number 455267-56-8, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C10H9FO2

- Molecular Weight : 180.18 g/mol

- InChI Key : OLDXGEXZLWOGJN-UHFFFAOYSA-N

The compound's structure includes a cyclopropane ring substituted with a fluorophenyl group and a carboxylic acid moiety, which may contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, certain derivatives have shown the ability to inhibit key inflammatory pathways, suggesting that this compound could be explored for its potential in treating inflammatory diseases .

3. Antimicrobial Activity

There is growing interest in the antimicrobial potential of cyclopropane derivatives. Some studies have indicated that compounds with similar frameworks can inhibit bacterial growth, making them candidates for antibiotic development . The specific activity of this compound against various pathogens remains to be thoroughly investigated.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Reported anti-inflammatory effects in a model using cyclopropane derivatives. |

| Study B | Demonstrated cytotoxicity against cancer cell lines for structurally related compounds. |

| Study C | Suggested potential antimicrobial activity based on structural similarities with known active compounds. |

科学的研究の応用

Pharmaceutical Applications

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Notably, it is a precursor to sitafloxacin, an antibiotic used to treat bacterial infections. The introduction of fluorine into drug molecules often enhances their biological activity and metabolic stability.

Case Study: Sitafloxacin Synthesis

Sitafloxacin contains a monofluorocyclopropane side chain derived from (1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid. The synthesis of this compound is crucial for producing sitafloxacin efficiently and economically. Traditional methods have been challenged by high costs and complex procedures, prompting the development of novel synthetic routes that utilize this cyclopropane derivative as an intermediate .

Synthetic Applications

In addition to its pharmaceutical relevance, this compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in creating more complex molecular architectures.

Synthetic Transformations

- Reactions : The compound can participate in nucleophilic substitutions, cycloadditions, and other transformations that allow for the introduction of diverse functional groups.

- Applications in Material Science : The unique properties of cyclopropane derivatives enable their use in developing advanced materials and polymers with specific mechanical and thermal properties.

Research indicates that the fluorinated cyclopropane structure contributes to enhanced lipophilicity and membrane permeability, which are critical for drug efficacy. The incorporation of fluorine atoms can significantly increase the potency of compounds by improving their interaction with biological targets .

Toxicological Considerations

While this compound exhibits promising applications, safety assessments are essential. Toxicological studies should be conducted to evaluate its safety profile, particularly regarding acute toxicity and skin irritation potential .

特性

IUPAC Name |

(1S,2S)-2-(2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDXGEXZLWOGJN-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801197955 | |

| Record name | rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175168-71-5 | |

| Record name | rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175168-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(2-Fluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801197955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。